N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(1H-1,3-BENZODIAZOL-2-YLMETHYL)-4-CHLOROBENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a chlorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-2-YLMETHYL)-4-CHLOROBENZENESULFONAMIDE typically involves the reaction of 1H-1,3-benzodiazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZODIAZOL-2-YLMETHYL)-4-CHLOROBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
N-(1H-1,3-BENZODIAZOL-2-YLMETHYL)-4-CHLOROBENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YLMETHYL)-4-CHLOROBENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1,3-Benzothiazol-2-yl)butanamide
- N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
Uniqueness
N-(1H-1,3-BENZODIAZOL-2-YLMETHYL)-4-CHLOROBENZENESULFONAMIDE is unique due to the presence of both benzodiazole and chlorobenzenesulfonamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12ClN3O2S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O2S/c15-10-5-7-11(8-6-10)21(19,20)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2,(H,17,18) |
InChI Key |
NCTPHYLTJCJVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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